molecular formula C8H8BrNOS B3036542 2-(4-Bromophenoxy)ethanethioamide CAS No. 35368-49-1

2-(4-Bromophenoxy)ethanethioamide

Cat. No.: B3036542
CAS No.: 35368-49-1
M. Wt: 246.13 g/mol
InChI Key: FFZCIKFWHCIFCD-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethanethioamide (CAS No. 35368-49-1) is a brominated aromatic compound featuring a phenoxy group substituted with a bromine atom at the para position, linked to an ethanethioamide moiety (-NH-C(=S)-CH2-). This compound is commercially available through at least four suppliers , indicating its relevance as a synthetic intermediate in organic and medicinal chemistry. Thioamides, such as this compound, are notable for their sulfur-containing functional group, which confers distinct reactivity compared to amides or esters.

Properties

IUPAC Name

2-(4-bromophenoxy)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZCIKFWHCIFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromophenoxy)ethanethioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental controls are also critical to ensure the safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)ethanethioamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Bromophenoxy)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenoxy moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between 2-(4-Bromophenoxy)ethanethioamide and structurally related compounds:

Compound Name CAS No. Key Functional Groups Suppliers Primary Uses Reactivity Notes
2-(4-Bromophenoxy)ethanethioamide 35368-49-1 Bromophenoxy, thioamide (-C(=S)NH2) 4 Intermediate in synthesis Thioamide group enables nucleophilic substitutions; potential enzyme inhibition
2-Bromo-4'-methoxyacetophenone 2632-13-5 Bromo, methoxy, ketone 1+ Manufacturing intermediate Ketone group prone to reductions/oxidations; used in aryl synthesis
2-(4-Bromophenoxy)ethane-1-sulfonyl chloride 1018340-80-1 Bromophenoxy, sulfonyl chloride 1 Reactive intermediate High electrophilicity; used in sulfonamide formation
2-(4-Bromophenoxy)ethanimidamide N/A Bromophenoxy, amidine (-C(=NH)NH2) 8 Pharmaceutical precursor Amidines participate in hydrogen bonding; potential bioavailability enhancer

Commercial Availability and Handling

  • 2-(4-Bromophenoxy)ethanethioamide is less widely available than its amidine analog (8 suppliers vs. 4) but more accessible than the sulfonyl chloride (1 supplier) .
  • Safety data for 2-Bromo-4'-methoxyacetophenone specify strict control during use as an intermediate ; similar precautions likely apply to the thioamide due to bromine’s toxicity and thioamide reactivity.

Biological Activity

2-(4-Bromophenoxy)ethanethioamide, also known as N-(4-bromophenyl)ethanethioamide, is an organic compound characterized by a bromine atom attached to a phenyl ring linked to an ethanethioamide group. Its molecular formula is C9_{9}H10_{10}BrNOS, with a molecular weight of approximately 230.12 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and oncology.

Chemical Structure and Properties

The structure of 2-(4-Bromophenoxy)ethanethioamide includes:

  • A thioamide functional group , which is known for its reactivity.
  • A bromophenyl moiety , which enhances its biological activity through the electron-withdrawing effect of the bromine substituent.

Biological Activity Overview

Research indicates that 2-(4-Bromophenoxy)ethanethioamide may possess significant antimicrobial and anticancer properties. The thioamide group allows for interactions with various biological targets, including enzymes and proteins, potentially leading to inhibition or modification of their activity.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of 2-(4-Bromophenoxy)ethanethioamide exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The turbidimetric method was utilized to evaluate this activity, revealing that specific derivatives (e.g., d1, d2, d3) showed notable efficacy against various pathogens.

Anticancer Activity

The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Results indicated that certain derivatives (e.g., d6 and d7) were particularly effective in inhibiting cancer cell proliferation, suggesting a mechanism that may involve interference with cellular pathways critical for cancer growth.

While specific mechanisms for 2-(4-Bromophenoxy)ethanethioamide are not fully elucidated, it is hypothesized that the compound may interact with biological targets through:

  • Molecular docking studies , which suggest that it can bind effectively to active sites on enzymes and receptors relevant to cancer and infectious diseases.
  • Structure-activity relationship (SAR) analysis indicates that modifications to the thioamide or phenyl groups can lead to variations in efficacy against pathogens and cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

StudyFindings
Evaluated antimicrobial activity against various pathogens; identified effective derivatives.
Assessed anticancer activity on MCF7 cell lines; highlighted potent derivatives with significant growth inhibition.
Discussed the importance of thioamides in drug discovery; emphasized the diverse biological activities exhibited by compounds with thioamide functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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